

22-Hydroxycholesterol: A Versatile Tool for Interrogating Nuclear Receptor Signaling

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Compound of Interest

Compound Name: 22-Hydroxycholesterol

Cat. No.: B121481

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxycholesterol (22-HC) is a naturally occurring oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical tool for studying the intricate signaling pathways governed by nuclear receptors. These ligand-activated transcription factors play pivotal roles in a myriad of physiological processes, including lipid metabolism, inflammation, and immunity. 22-HC, with its two primary isomers, 22(R)-hydroxycholesterol and 22(S)-hydroxycholesterol, exhibits distinct and potent activities on key nuclear receptors, primarily the Liver X Receptors (LXR α and LXR β) and the Retinoic acid receptor-related Orphan Receptor gamma t (ROR γ t). This document provides detailed application notes and experimental protocols to facilitate the use of **22-hydroxycholesterol** as a chemical probe to dissect and modulate nuclear receptor signaling in a research and drug development setting.

Key Applications

- **Selective Activation of Liver X Receptors (LXRs):** 22(R)-hydroxycholesterol is a well-characterized agonist of both LXR α and LXR β , initiating the transcription of genes involved in reverse cholesterol transport and lipid metabolism.
- **Modulation of ROR γ t Activity:** 22(R)-hydroxycholesterol has been identified as an agonist of ROR γ t, a master regulator of T helper 17 (Th17) cell differentiation and IL-17 production.

Conversely, other oxysterols have been shown to act as inverse agonists, highlighting the nuanced regulation of this receptor.

- Dissecting Nuclear Receptor-Coregulator Interactions: **22-hydroxycholesterol** can be employed to study the ligand-dependent recruitment of coactivators and corepressors to nuclear receptors, a fundamental step in transcriptional regulation.
- Cell-Based Assay Development: Due to its defined activity, **22-hydroxycholesterol** serves as an excellent positive control in the development and validation of cell-based assays for screening novel nuclear receptor modulators.

Quantitative Data Summary

The following tables summarize the quantitative data for the activity of **22-hydroxycholesterol** isomers on LXR and ROR γ t, providing a reference for experimental design.

Table 1: Activity of **22-Hydroxycholesterol** on Liver X Receptors (LXRs)

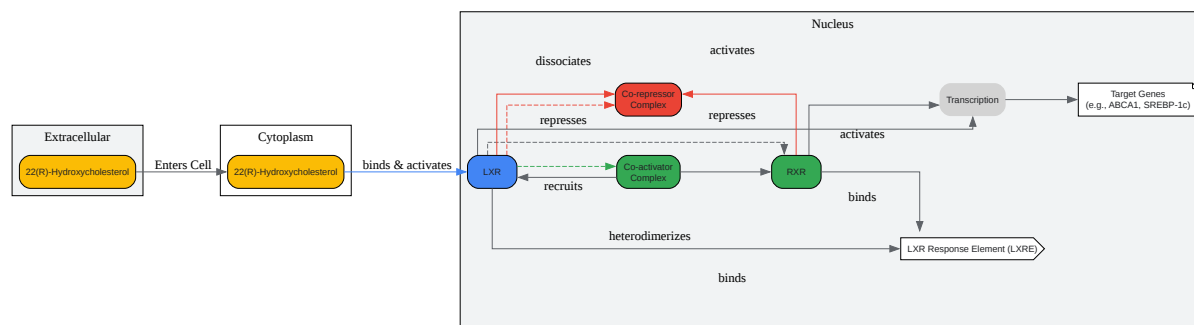
Compound	Receptor	Assay Type	Activity	EC50	Target Gene	Fold Induction	Cell Type
22(R)-Hydroxycholesterol	LXR α/β	Luciferase Reporter	Agonist	~325 nM[1]	ABCA1	>2-fold	Human Fibroblasts, Brain Cells[2][3]
22(R)-Hydroxycholesterol	LXR α/β	Gene Expression	Agonist	-	EEPD1	Log2(1.5-2)	THP-1 Macrophages[1]
22(S)-Hydroxycholesterol	LXR α/β	-	Antagonist	-	-	-	-

Table 2: Activity of **22-Hydroxycholesterol** on Retinoic acid receptor-related Orphan Receptor gamma t (RORyt)

Compound	Receptor	Assay Type	Activity	EC50	Target Gene	Fold Induction/Inhibition	Cell Type
22(R)-Hydroxycholesterol	RORy	Coactivator Recruitment	Agonist	~20-40 nM[4]	-	-	-
22(R)-Hydroxycholesterol	RORyt	Th17 Differentiation	Agonist	-	IL-17A	Enhancement[5]	Mouse & Human CD4+ T cells[6]
Other Oxysterols (e.g., 7-oxygenated)	RORy	Luciferase Reporter	Inverse Agonist	-	-	Repression[7]	HEK293 cells[7]

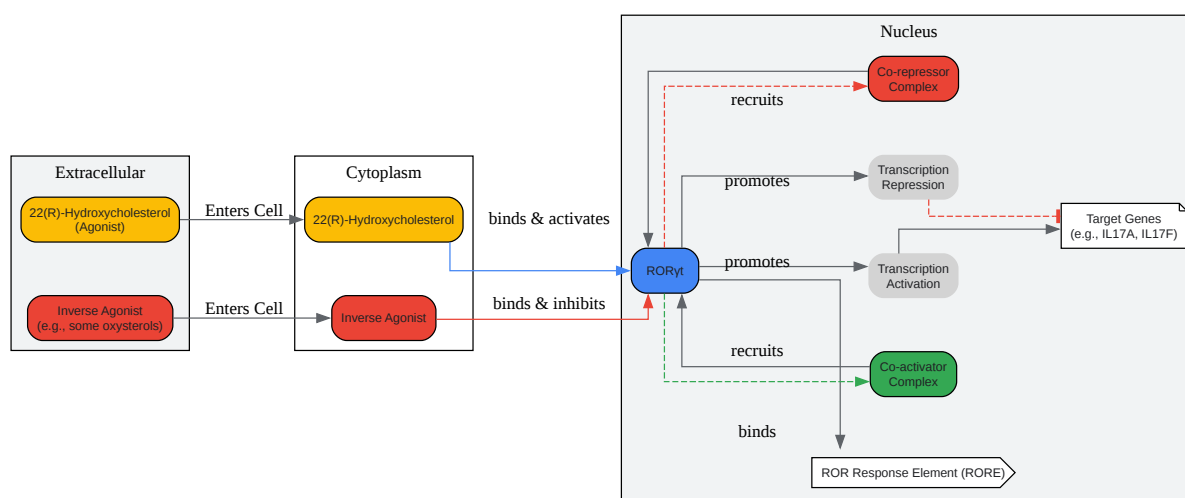
Signaling Pathways

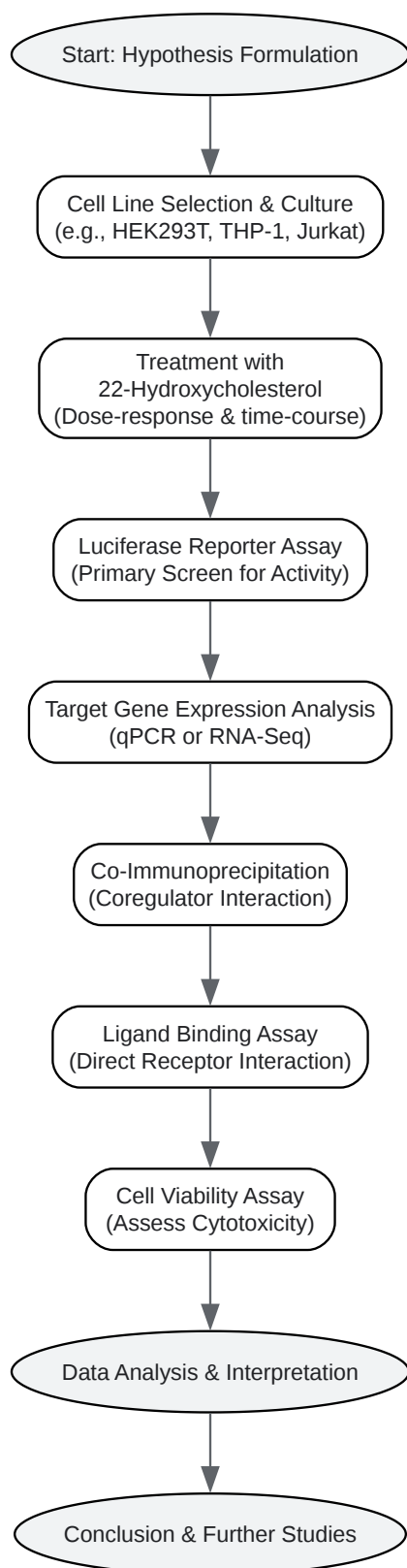
To visualize the mechanism of action of **22-hydroxycholesterol**, the following diagrams illustrate the canonical signaling pathways for LXR and RORyt.



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LXR Signaling Pathway Activation by 22(R)-Hydroxycholesterol.





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